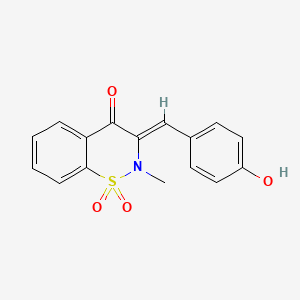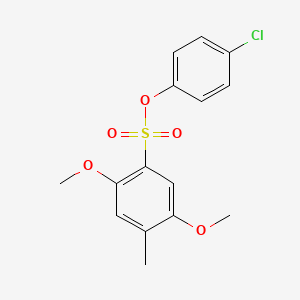![molecular formula C14H22N6O5 B13374143 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13374143.png)
8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is a complex organic compound that belongs to the class of purine derivatives This compound is notable for its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and oxolan rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the oxolan ring and the amino side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various amino derivatives.
科学的研究の応用
8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals.
作用機序
The mechanism of action of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,6-Dihydrouridine: A modified nucleoside found in tRNA, known for its role in stabilizing RNA structures.
4-Thiouridine: Another modified nucleoside with applications in RNA research and potential therapeutic uses.
Uniqueness
8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.
特性
分子式 |
C14H22N6O5 |
|---|---|
分子量 |
354.36 g/mol |
IUPAC名 |
8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C14H22N6O5/c15-3-1-2-4-16-14-19-8-11(17-6-18-12(8)24)20(14)13-10(23)9(22)7(5-21)25-13/h6-7,9-10,13,21-23H,1-5,15H2,(H,16,19)(H,17,18,24) |
InChIキー |
KJBFAMAJOWHCGI-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)NCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-N-{[6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13374071.png)
![1-Ethyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13374077.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374087.png)
![2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13374094.png)
![[3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol](/img/structure/B13374100.png)

![3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13374108.png)
![N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B13374118.png)

![2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B13374135.png)


![N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B13374159.png)
![N-{1-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B13374160.png)
